molecular formula C14H13NO6S B1621138 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid CAS No. 97338-86-8

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid

Cat. No. B1621138
CAS RN: 97338-86-8
M. Wt: 323.32 g/mol
InChI Key: SDFBJNWQKYDBAL-UHFFFAOYSA-N
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Description

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid, also known as BZTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BZTP is a derivative of benzothiazole, which is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. The synthesis of BZTP involves the acetylation of benzothiazole with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting intermediate with 2,3-dihydroxypropionic acid.

Scientific Research Applications

Cyclometalation and Molecular Structures

  • The cyclometalation of benzothiazole derivatives, including structures related to "2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid," has led to the discovery of novel molecular structures with potential applications in catalysis and material science. These compounds exhibit unique properties due to their topologically novel, counterhinged molecular boxes, which are significant for developing new materials and catalysts (B. O. and P. Steel, 1998).

Photocatalytic Applications

  • Research on derivatives of benzothiazole, similar to "2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid," has shown their potential in photocatalytic applications. These compounds have been evaluated for their ability to drive water oxidation, a critical reaction for solar fuel production. The development of dye-sensitized photoelectrochemical cells utilizing these compounds highlights their importance in renewable energy technologies (Y. Eom et al., 2018).

Antimicrobial and Antioxidant Activities

  • Benzothiazole derivatives have demonstrated significant antimicrobial and antioxidant activities. Their ability to inhibit the growth of various microorganisms and to scavenge free radicals makes them promising candidates for the development of new therapeutic agents. The study of these properties in compounds similar to "2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid" is crucial for advancing pharmaceutical research (N. B. Patel & S. N. Agravat, 2009).

Material Science and Engineering

  • The integration of benzothiazole-based compounds in material science, particularly in the synthesis and characterization of polymers and nanocomposites, is another significant application. These studies involve the development of new materials with enhanced properties, such as thermal stability, solubility, and optical limiting response, which are essential for various industrial applications (Hojjat Toiserkani et al., 2011).

Organic Synthesis and Chemical Reactions

  • In organic synthesis, the functionalization and reactivity of benzothiazole derivatives, including "2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid," are of significant interest. These compounds are key intermediates in the synthesis of complex molecules with potential biological and photophysical activities. Their synthesis, structural modifications, and reactivity studies contribute to the advancement of organic chemistry (Manisha H. Yadav et al., 2023).

properties

IUPAC Name

2,3-diacetyloxy-3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-7(16)20-11(12(14(18)19)21-8(2)17)13-15-9-5-3-4-6-10(9)22-13/h3-6,11-12H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBJNWQKYDBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=NC2=CC=CC=C2S1)C(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387627
Record name 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid

CAS RN

97338-86-8
Record name 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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